molecular formula C9H19N3O B3233878 1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone CAS No. 1353956-52-1

1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone

Cat. No. B3233878
CAS RN: 1353956-52-1
M. Wt: 185.27 g/mol
InChI Key: VNGSGLDEJQQTRX-UHFFFAOYSA-N
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Description

1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-ethyl-3-methyl-4-piperazinyl ketone or EMKP. It is a white crystalline powder that is soluble in water and organic solvents. The purpose of

Mechanism of Action

The mechanism of action of 1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone is not fully understood. However, it has been proposed that this compound may act as a chelating agent, which can bind to metal ions and prevent their involvement in various biological processes. It has also been suggested that this compound may inhibit enzymes that are involved in the progression of certain diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease. In addition, it has been shown to have antimicrobial and antifungal properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone in lab experiments include its low toxicity, high solubility, and stability. However, its high cost and limited availability may be a limitation for some researchers.

Future Directions

There are several future directions for the research of 1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone. One direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to study its mechanism of action in more detail. Additionally, it may be worthwhile to investigate the synthesis of new derivatives of this compound that may have improved properties. Finally, it may be interesting to investigate the potential of this compound as a chelating agent for the removal of heavy metals from contaminated environments.

Scientific Research Applications

1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its antimicrobial and antifungal properties. In addition, it has been used as a starting material for the synthesis of other compounds.

properties

IUPAC Name

1-[4-(2-aminoethyl)-3-methylpiperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-8-7-12(9(2)13)6-5-11(8)4-3-10/h8H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGSGLDEJQQTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CCN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501210837
Record name Ethanone, 1-[4-(2-aminoethyl)-3-methyl-1-piperazinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone

CAS RN

1353956-52-1
Record name Ethanone, 1-[4-(2-aminoethyl)-3-methyl-1-piperazinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353956-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[4-(2-aminoethyl)-3-methyl-1-piperazinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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